![molecular formula C11H9BrN2O B598328 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde CAS No. 1202029-61-5](/img/structure/B598328.png)
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde
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Overview
Description
The compound “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the bromophenyl and carboxaldehyde groups likely imparts unique chemical properties to the compound.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information for this compound is not available, similar compounds such as 4-Bromophenylacetic acid are white to light yellow crystals, soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, and insoluble in water .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active compounds. Its structure is pivotal in creating molecules that exhibit significant biological activities, such as inhibitors that can modulate enzyme activity or receptor binding .
Pharmaceutical Research
In pharmaceutical research, “1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde” is utilized to develop new drugs. Its pyrazole core is a common motif in many therapeutic agents, and modifications to this core can lead to the discovery of new pharmacologically active drugs .
Neurotoxicity Studies
A derivative of this compound has been investigated for its neurotoxic potential. Studies have focused on its effects on acetylcholinesterase activity and malondialdehyde levels, which are indicators of oxidative stress and neural damage .
Aquatic Toxicology
Research has also explored the effects of pyrazoline derivatives on aquatic life, such as rainbow trout alevins. These studies help in understanding the potential risks posed by these compounds when they enter water bodies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLJXVCTGBJIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734042 |
Source
|
Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
CAS RN |
1202029-61-5 |
Source
|
Record name | 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BROMOPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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